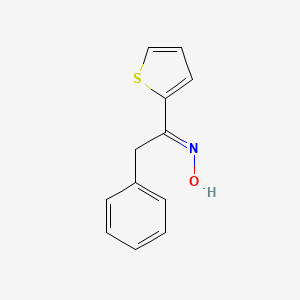
(1E)-2-phenyl-1-(2-thienyl)ethanone oxime
Vue d'ensemble
Description
“(1E)-2-phenyl-1-(2-thienyl)ethanone oxime” is a chemical compound with the molecular formula C6H7NOS . It is also known as "Ethanone, 1-(2-thienyl)-, oxime, (1E)- (9CI)" .
Molecular Structure Analysis
The molecular structure of “(1E)-2-phenyl-1-(2-thienyl)ethanone oxime” consists of a phenyl group (a benzene ring), a thienyl group (a thiophene ring), and an oxime group (a carbon-nitrogen double bond with an attached hydroxyl group). The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The boiling point of “(1E)-2-phenyl-1-(2-thienyl)ethanone oxime” is predicted to be 258.1±13.0 °C, and its density is predicted to be 1.21±0.1 g/cm3 . Its pKa value is predicted to be 11.33±0.70 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study on the synthesis and crystal structure of similar oxime compounds, including their characterization by NMR, UV-Vis spectroscopy, and X-ray crystallography, was conducted. These studies often explore the molecular geometry and electronic properties of such compounds (Cai et al., 2020).
Applications in Drug Development
- Oxime compounds are integral in the structure of various drugs, including antibacterials, antifungals, and antidepressants. Their role in molecular modification for potential new drugs has been noted, particularly concerning antimicrobial activity (Göker et al., 2000).
Extraction and Catalytic Processes
- Certain oxime derivatives are used for the extraction of metals like copper from acidic solutions, indicating their utility in chemical processing and extraction industries (Krzyżanowska et al., 1989).
- Oxime ether analogues have been studied as ligands in palladium-catalyzed Suzuki–Miyaura coupling, a key reaction in organic chemistry and material science (Mondal & Bora, 2014).
Antimicrobial and Antifungal Activities
- Research on nickel complexes with oxime-type ligands showed potential antimicrobial activity, highlighting the biomedical applications of these compounds (Chai et al., 2017).
- New series of oxime compounds have been synthesized and tested for antifungal activity, providing insights into their use in developing antifungal agents (Raga et al., 1992).
Photoprotection and Chemical Kinetics
- Oxime derivatives have been used as photoremovable protecting groups for carboxylic acids, a technique important in photochemistry and drug delivery systems (Atemnkeng et al., 2003).
- Studies on the kinetics of copper extraction with oxime derivatives provide valuable information on the efficiency and mechanism of metal extraction processes (Szymanowski et al., 1991).
Propriétés
IUPAC Name |
(NE)-N-(2-phenyl-1-thiophen-2-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-13-11(12-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,14H,9H2/b13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFSIOKDHLZVNH-ACCUITESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-2-phenyl-1-(2-thienyl)ethanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



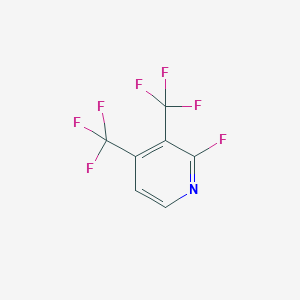
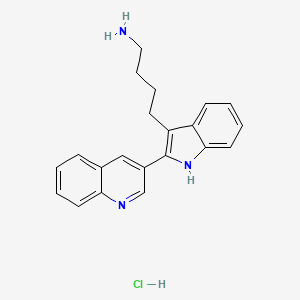
![[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B1391383.png)


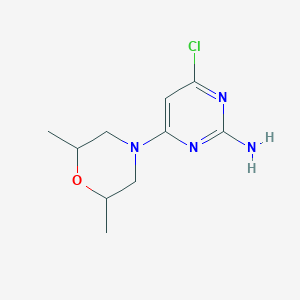

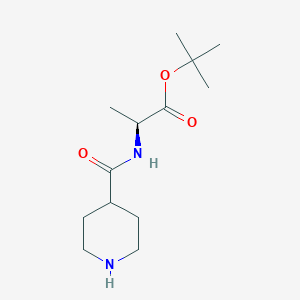
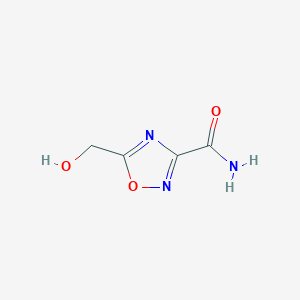
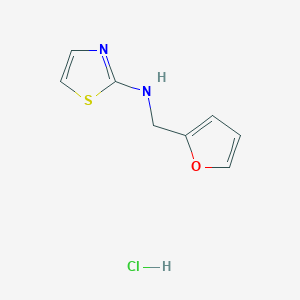
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)

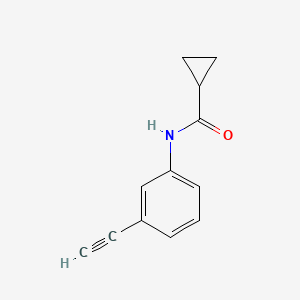
![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)